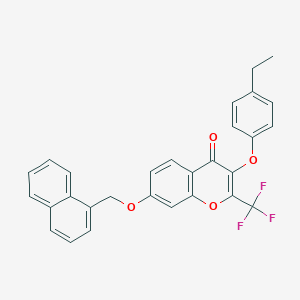
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as EPN, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been found to bind to specific sites on proteins and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
For 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of this compound-based drugs and the use of this compound as a tool to study protein structure and function.
Métodos De Síntesis
The synthesis of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 4-ethylphenol, 1-naphthylmethanol, and 4-trifluoromethylcoumarin in the presence of a catalyst. The reaction takes place under reflux conditions and produces this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, this compound has been used as a tool to study the structure and function of proteins. It has been shown to bind to specific sites on proteins and modulate their activity. In molecular biology, this compound has been used as a fluorescent probe to study the localization and dynamics of proteins in live cells.
Propiedades
Fórmula molecular |
C29H21F3O4 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
3-(4-ethylphenoxy)-7-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C29H21F3O4/c1-2-18-10-12-21(13-11-18)35-27-26(33)24-15-14-22(16-25(24)36-28(27)29(30,31)32)34-17-20-8-5-7-19-6-3-4-9-23(19)20/h3-16H,2,17H2,1H3 |
Clave InChI |
PIYPMBHXKPZMOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)
![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B284617.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
